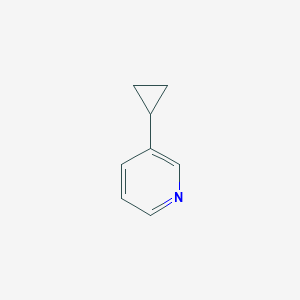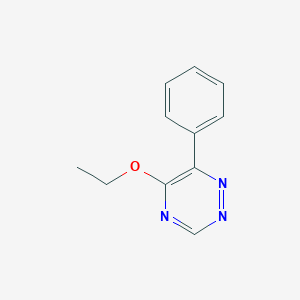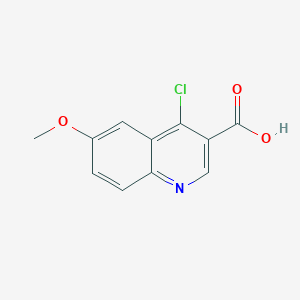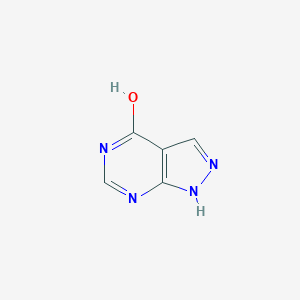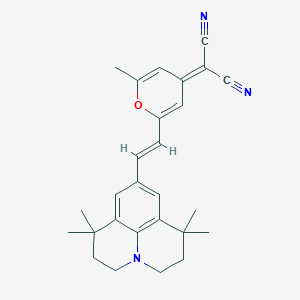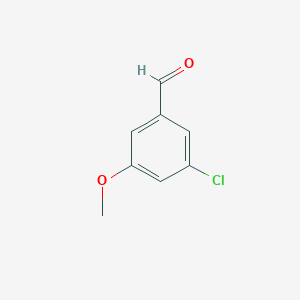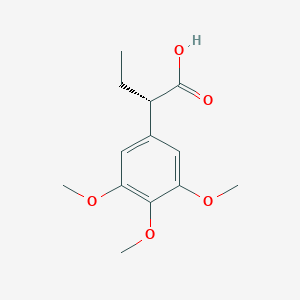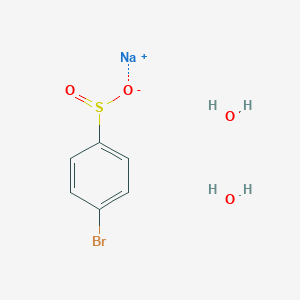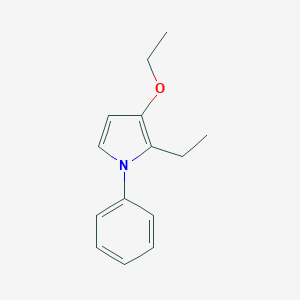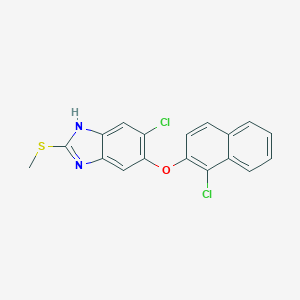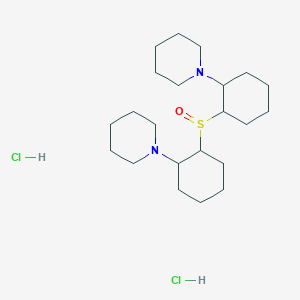
2,2'-Dipiperidinyldicyclohexylsulfoxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quaternium-15, also known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt. It is widely used as a surfactant and preservative in various products, including cosmetics, due to its antimicrobial properties. Quaternium-15 acts as an antimicrobial agent by slowly releasing formaldehyde, which has biocidal properties .
Preparation Methods
Quaternium-15 can be synthesized by treating hexamethylenetetramine with 1,3-dichloropropene. This reaction produces a mixture of cis and trans isomers . The isolated cis-compound is primarily used in cosmetic applications, while the mixed product (cis- and trans-) is used in a broader range of formulations, such as emulsifiable metal-cutting fluids, latex and emulsion paints, liquid floor polishes and waxes, and adhesives .
Chemical Reactions Analysis
Quaternium-15 undergoes several types of chemical reactions, including:
Hydrolysis: At low pH levels, Quaternium-15 releases formaldehyde due to acid hydrolysis via the Delepine reaction.
Substitution Reactions: Quaternium-15 can participate in substitution reactions where the chloroallyl group is replaced by other functional groups.
Oxidation and Reduction:
Scientific Research Applications
Quaternium-15 has various scientific research applications:
Chemistry: It is used as a preservative in chemical formulations to prevent microbial growth.
Biology: Quaternium-15’s antimicrobial properties make it useful in biological studies to control contamination.
Medicine: It is used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis.
Mechanism of Action
Quaternium-15 exerts its antimicrobial effects by slowly releasing formaldehyde, which is a potent biocide. Formaldehyde disrupts microbial cell walls and denatures proteins, leading to cell death . This mechanism makes Quaternium-15 effective in preserving products by preventing microbial growth.
Comparison with Similar Compounds
Quaternium-15 is compared with other formaldehyde-releasing preservatives such as:
- Imidazolidinyl urea
- Diazolidinyl urea
- DMDM hydantoin
- Bronopol
These compounds also release formaldehyde and are used as preservatives in various products. Quaternium-15 is unique in its structure and specific applications, particularly in cosmetics and industrial formulations .
Properties
CAS No. |
172421-34-0 |
|---|---|
Molecular Formula |
C22H42Cl2N2OS |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylcyclohexyl)sulfinylcyclohexyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C22H40N2OS.2ClH/c25-26(21-13-5-3-11-19(21)23-15-7-1-8-16-23)22-14-6-4-12-20(22)24-17-9-2-10-18-24;;/h19-22H,1-18H2;2*1H |
InChI Key |
ALPKUNUGYNKQGW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCCCC2S(=O)C3CCCCC3N4CCCCC4.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2S(=O)C3CCCCC3N4CCCCC4.Cl.Cl |
Synonyms |
1-[2-[2-(1-piperidyl)cyclohexyl]sulfinylcyclohexyl]piperidine dihydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


